molecular formula C9H7FN2O B13007600 1-(6-fluoro-1H-indazol-5-yl)ethanone

1-(6-fluoro-1H-indazol-5-yl)ethanone

Cat. No.: B13007600
M. Wt: 178.16 g/mol
InChI Key: CPTRBPKIRUXDDM-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-indazol-5-yl)ethanone is a chemical compound belonging to the indazole family, characterized by a fluorine atom at the 6th position of the indazole ring and an ethanone group at the 5th position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1H-indazol-5-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoroindazole.

    Acylation Reaction: The 6-fluoroindazole undergoes an acylation reaction with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoro-1H-indazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 1-(6-fluoro-1H-indazol-5-yl)carboxylic acid.

    Reduction: Formation of 1-(6-fluoro-1H-indazol-5-yl)ethanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Fluoro-1H-indazol-5-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.

    Biological Studies: Researchers use the compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its fluorine atom enhances its binding affinity and selectivity towards specific biological targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity, allowing it to inhibit enzyme activity or modulate receptor function. The compound can interfere with cellular signaling pathways, leading to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.

Comparison with Similar Compounds

    1-(6-Bromo-1H-indazol-5-yl)ethanone: Similar structure with a bromine atom instead of fluorine.

    1-(6-Chloro-1H-indazol-5-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    1-(6-Methyl-1H-indazol-5-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(6-Fluoro-1H-indazol-5-yl)ethanone is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity towards biological targets. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

1-(6-fluoro-1H-indazol-5-yl)ethanone

InChI

InChI=1S/C9H7FN2O/c1-5(13)7-2-6-4-11-12-9(6)3-8(7)10/h2-4H,1H3,(H,11,12)

InChI Key

CPTRBPKIRUXDDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=NN2)F

Origin of Product

United States

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